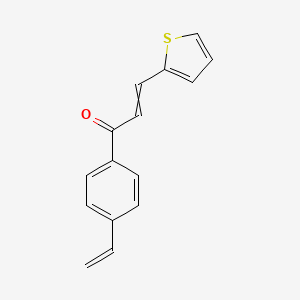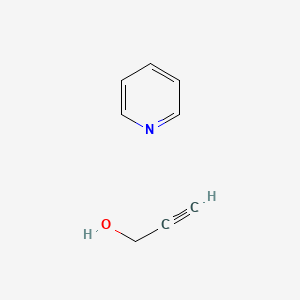
Diethyl (pyrrolidine-1-carbonyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (pyrrolidine-1-carbonyl)phosphonate is a phosphonate compound characterized by the presence of a pyrrolidine ring attached to a phosphonate group. Phosphonates are known for their stability and resistance to hydrolysis, making them valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (pyrrolidine-1-carbonyl)phosphonate typically involves the reaction of diethyl phosphite with a pyrrolidine derivative. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide in the presence of a base to form the desired phosphonate . Another approach involves the use of diaryliodonium salts with phosphites under visible-light illumination, providing a variety of aryl phosphonates .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yields and purity. The use of palladium-catalyzed cross-coupling reactions and copper-catalyzed additions are common in industrial settings due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (pyrrolidine-1-carbonyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonate oxides, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl (pyrrolidine-1-carbonyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (pyrrolidine-1-carbonyl)phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic phosphate esters, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound valuable in drug development and biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl phosphite
- Diethyl 1-(methylsulfenyl)-4-oxopentanephosphonate
- Amino phosphonates
Uniqueness
Diethyl (pyrrolidine-1-carbonyl)phosphonate is unique due to its pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from other phosphonates and enhances its potential in biological and chemical applications .
Propiedades
Número CAS |
59682-44-9 |
|---|---|
Fórmula molecular |
C9H18NO4P |
Peso molecular |
235.22 g/mol |
Nombre IUPAC |
diethoxyphosphoryl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C9H18NO4P/c1-3-13-15(12,14-4-2)9(11)10-7-5-6-8-10/h3-8H2,1-2H3 |
Clave InChI |
MTSRTDYVXYQEAU-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(=O)N1CCCC1)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohexan-1-one](/img/structure/B14598459.png)
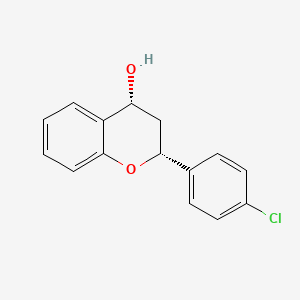
![3-Bromo-5-methyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14598482.png)

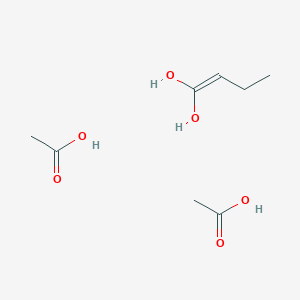
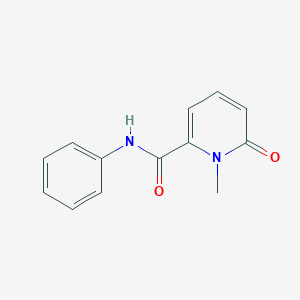
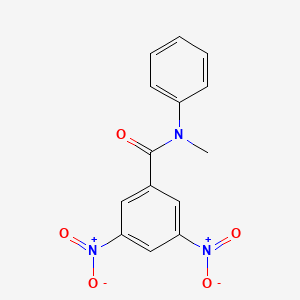
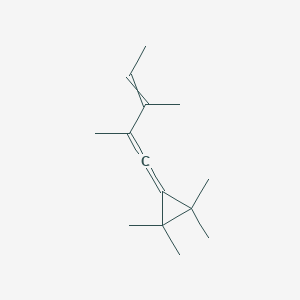
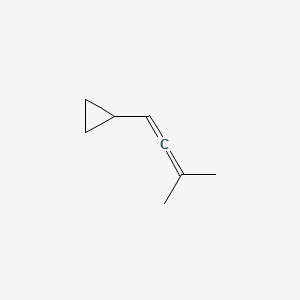


![1-Azido-2-[4-(trifluoromethyl)benzene-1-sulfonyl]benzene](/img/structure/B14598541.png)
